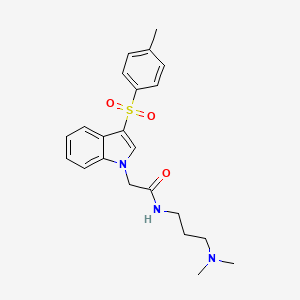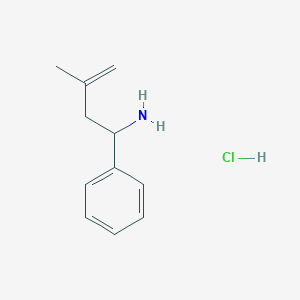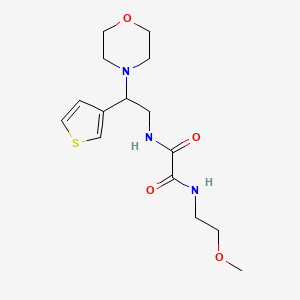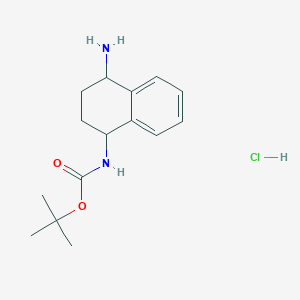![molecular formula C20H18FN5O5S B2401616 Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-15-0](/img/structure/B2401616.png)
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a nitrobenzoyl group, a triazole ring, and a sulfanyl group attached to an acetate. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule. For example, the fluorophenyl and nitrobenzoyl groups are both quite bulky and could influence the overall shape of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could make the compound more lipophilic, while the presence of the nitro group could make it more reactive .Applications De Recherche Scientifique
Pharmacological Properties and Central Nervous System Effects
- Ethyl derivatives of 1,2,4-triazole exhibit pharmacological properties impacting the central nervous system (CNS) in mice. These compounds are synthesized through a series of cyclization reactions and have shown effectiveness in pharmacological studies (Maliszewska-Guz et al., 2005).
Applications in X-ray Structural and Theoretical Studies
- Ethyl derivatives of 1,2,4-triazole have been utilized in regioselective synthesis processes, leading to the development of compounds used in X-ray structural and theoretical studies. These processes involve microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).
Antioxidant Abilities
- Specific ethyl 1,2,4-triazole derivatives have demonstrated significant antioxidant abilities, surpassing even standard controls like butylated hydroxytoluene in efficacy. These properties are verified through assays like the Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Anticancer Activity
- Certain derivatives of ethyl 1,2,4-triazole, synthesized in novel series, have shown in vitro anticancer activity against various prostate cancer cell lines. These compounds exhibit this activity through IC50 values, indicating their potential effectiveness in cancer treatment (Han et al., 2018).
Fungicidal Activity
- Ethyl 1,2,4-triazole derivatives have been shown to possess fungicidal activity, particularly against specific fungal species. This application is significant in the field of agricultural and pharmaceutical fungicides (El-Telbani et al., 2007).
Tetrel Bonding Interactions
- These compounds are used in the study of π-hole tetrel bonding interactions, with a focus on their spectroscopic and X-ray characterization. This research has implications for understanding molecular interactions and designing new molecular structures (Ahmed et al., 2020).
Antimicrobial and Antifungal Effects
- Ethyl 1,2,4-triazole derivatives exhibit antimicrobial and antifungal effects, with some compounds showing potent effects against Candida species. This aspect is particularly relevant in the development of new antifungal agents and treatments (Çavușoğlu et al., 2018).
Antihypertensive α-Blocking Agents
- Some derivatives of ethyl 1,2,4-triazole have been synthesized for their potential use as antihypertensive α-blocking agents. This application is significant in the field of cardiovascular drugs and therapies (Abdel-Wahab et al., 2008).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
It may potentially influence pathways related to the function of its potential targets .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown .
Result of Action
Based on its structural features, it may potentially influence cellular processes related to its potential targets .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5S/c1-2-31-18(27)12-32-20-24-23-17(25(20)15-9-5-14(21)6-10-15)11-22-19(28)13-3-7-16(8-4-13)26(29)30/h3-10H,2,11-12H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKGCPVZQZRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2401538.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)



![3-(5-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2401553.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)
